OAC1

Description

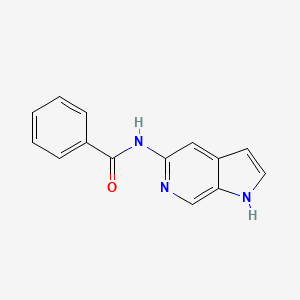

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-pyrrolo[2,3-c]pyridin-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)17-13-8-11-6-7-15-12(11)9-16-13/h1-9,15H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJRIFZDXJKJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=C3C(=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

OAC1's Mechanism of Action in iPSC Reprogramming: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of regenerative medicine and disease modeling. However, the low efficiency of the reprogramming process remains a significant hurdle. Small molecules that can enhance the efficiency and kinetics of iPSC formation are of great interest. One such molecule, Oct4-activating compound 1 (OAC1), has been identified as a potent facilitator of iPSC reprogramming. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on key pluripotency networks, summarizing quantitative data on its efficacy, and providing experimental protocols for its use.

Introduction

The reprogramming of somatic cells into iPSCs is orchestrated by the forced expression of a core set of transcription factors, most notably Oct4, Sox2, Klf4, and c-Myc (OSKM). Oct4 is a master regulator of pluripotency, and its expression is essential for the initiation and maintenance of the pluripotent state. This compound was discovered through a high-throughput screening of chemical libraries for compounds that could activate the Oct4 promoter. Subsequent studies have demonstrated that this compound not only activates the Oct4 promoter but also enhances the overall efficiency of iPSC generation when used in conjunction with the OSKM factors. This document serves as a comprehensive resource on the molecular mechanisms underlying this compound's activity.

Core Mechanism of Action

This compound enhances iPSC reprogramming efficiency through a distinct molecular pathway that is independent of the commonly targeted p53-p21 and Wnt-β-catenin signaling pathways[1]. The primary mechanism of this compound involves the transcriptional upregulation of the core pluripotency network.

Upregulation of the Pluripotency Gene Regulatory Network

This compound has been shown to activate the promoters of both Oct4 and Nanog, two critical transcription factors for pluripotency[1]. This leads to an increase in the endogenous transcription of the key pluripotency triad: Oct4, Nanog, and Sox2[1]. The coordinated upregulation of these factors is a critical step in overcoming the transcriptional barriers of somatic cells and establishing the pluripotent state.

Induction of Ten-Eleven Translocation 1 (TET1)

A key finding in elucidating the mechanism of this compound is its ability to increase the transcription of Ten-eleven translocation 1 (TET1)[1]. TET1 is a methylcytosine dioxygenase that plays a crucial role in DNA demethylation, an essential epigenetic modification during iPSC reprogramming. By upregulating TET1, this compound likely facilitates the removal of repressive epigenetic marks from pluripotency-associated gene promoters, thereby creating a more permissive chromatin environment for the binding of reprogramming factors and the activation of the pluripotency program.

The precise upstream signaling pathway and the direct molecular target of this compound remain to be fully elucidated. It is currently understood that this compound initiates a signaling cascade that culminates in the transcriptional activation of the Oct4-Nanog-Sox2 triad and TET1.

References

OAC1: A Technical Guide to its Effect on Pluripotency Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

OAC1 (Oct4-Activating Compound 1) is a small molecule that has emerged as a significant tool in the field of regenerative medicine and stem cell research. It has been demonstrated to enhance the efficiency of induced pluripotent stem cell (iPSC) generation by activating key pluripotency-associated genes. This technical guide provides an in-depth overview of the molecular mechanisms of this compound, its impact on the pluripotency gene regulatory network, and detailed protocols for its application in cellular reprogramming.

Introduction to this compound and Pluripotency

Pluripotency, the ability of a cell to differentiate into all three primary germ layers, is orchestrated by a complex network of transcription factors. The core of this network consists of Oct4, Sox2, and Nanog, often referred to as the "master pluripotency factors." The discovery of this compound as a potent activator of Oct4 expression has provided a valuable chemical tool to modulate this network, thereby facilitating the reprogramming of somatic cells into iPSCs. This compound has been shown to increase the transcription of the Oct4-Nanog-Sox2 triad and TET1, a key enzyme involved in DNA demethylation, a critical step in cellular reprogramming.[1][2]

Mechanism of Action: The this compound-Mediated Signaling Pathway

This compound exerts its effects on pluripotency gene expression through a distinct signaling pathway. A key aspect of its mechanism is the upregulation of the homeobox protein HOXB4.[1] Subsequently, the master pluripotency transcription factor, OCT4, directly binds to the promoter region of the HOXB4 gene, further amplifying its expression. This positive feedback loop is a crucial component of this compound's function. The activated OCT4 then, in concert with other core pluripotency factors, initiates a cascade of gene expression changes that drive the cell towards a pluripotent state. Notably, the mechanism of this compound appears to be independent of the p53-p21 pathway and Wnt-β-catenin signaling, two other pathways known to influence reprogramming efficiency.[1][2]

Caption: this compound signaling pathway leading to increased pluripotency gene expression.

Quantitative Effects on Pluripotency Gene Expression

The treatment of various cell types with this compound leads to a quantifiable upregulation of key pluripotency genes. The following table summarizes the observed fold changes in gene expression from published studies.

| Gene | Cell Type | This compound Concentration | Treatment Duration | Fold Change in Expression | Reference |

| Oct4 | Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 2 days | ~2.5-fold (mRNA) | Li W, et al. PNAS 2012 |

| Nanog | Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 2 days | ~4-fold (mRNA) | Li W, et al. PNAS 2012 |

| Sox2 | Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 2 days | Upregulated (mRNA) | Li W, et al. PNAS 2012 |

| TET1 | Mouse Embryonic Fibroblasts (MEFs) | 1 µM | 2 days | Upregulated (mRNA) | Li W, et al. PNAS 2012 |

| HOXB4 | Human Cord Blood CD34+ cells | 500 nM | 4 days | Significantly Increased (Protein) | Huang X, et al. Blood 2014 |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on pluripotency gene expression.

iPSC Generation from Mouse Embryonic Fibroblasts (MEFs) with this compound

This protocol describes the generation of iPSCs from MEFs using the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc) supplemented with this compound to enhance reprogramming efficiency.

Caption: Workflow for this compound-enhanced iPSC generation from MEFs.

Detailed Steps:

-

MEF Isolation and Culture: Isolate MEFs from E13.5 mouse embryos and culture them in DMEM supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.

-

Lentiviral Transduction: Produce lentiviruses carrying the cDNAs for mouse Oct4, Sox2, Klf4, and c-Myc. Transduce MEFs with the four lentiviruses in the presence of polybrene (8 µg/mL).

-

Reprogramming: Two days post-transduction, plate the MEFs onto a feeder layer of irradiated MEFs. Culture the cells in mouse embryonic stem cell (ESC) medium containing 1 µM this compound. The ESC medium should be composed of DMEM, 15% FBS, L-glutamine, non-essential amino acids, β-mercaptoethanol, and 1000 U/mL LIF.

-

iPSC Colony Formation and Characterization: Monitor the cultures for the emergence of iPSC-like colonies, typically appearing between 7 and 14 days. Pick individual colonies and expand them for further characterization, including alkaline phosphatase staining and immunofluorescence for pluripotency markers.

Luciferase Reporter Assay for Promoter Activity

This assay is used to quantify the effect of this compound on the transcriptional activity of pluripotency gene promoters.

Materials:

-

Luciferase reporter plasmid containing the promoter of interest (e.g., pGL3-Oct4-promoter).

-

Renilla luciferase plasmid for normalization (e.g., pRL-TK).

-

HEK293T cells (or other suitable cell line).

-

Lipofectamine 2000 (or other transfection reagent).

-

This compound.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Procedure:

-

Seed HEK293T cells in a 24-well plate.

-

Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase normalization plasmid using Lipofectamine 2000.

-

After 24 hours, replace the medium with fresh medium containing either DMSO (vehicle control) or varying concentrations of this compound (e.g., 50 nM to 1 µM).

-

Incubate the cells for another 48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the Dual-Luciferase Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the relative mRNA levels of pluripotency genes in response to this compound treatment.

Materials:

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

qRT-PCR instrument.

-

Primers for target genes (Oct4, Nanog, Sox2, TET1, HOXB4) and a housekeeping gene (e.g., GAPDH).

Primer Sequences (Human):

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| OCT4 | GACAACAATGAGAACCTTCAGGAGA | CTGGCGCCGGTTACAGAACCA |

| SOX2 | GGCAGCTACAGCATGATGCAGGAGC | CTGGTCATGGAGTTGTACTGCAGGA |

| NANOG | TTTGTGGGCCTGAAGAAAACT | AGGGCTGTCCTGAATAAGCAG |

| TET1 | CAGCCTCATTCACCTTGCCT | GCTTGTCGTCCTCATCCTCG |

| HOXB4 | TGGATGCGCAAAGTTCACAG | GTTGTAGTAGGCGATGGAGAGG |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Procedure:

-

Treat cells (e.g., MEFs or human fibroblasts) with this compound or DMSO for the desired duration.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using a reverse transcriptase.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if a specific protein (e.g., OCT4) binds to a particular region of DNA (e.g., the HOXB4 promoter) in vivo.

Materials:

-

ChIP-grade antibody against the protein of interest (e.g., anti-OCT4).

-

Formaldehyde for cross-linking.

-

Sonciator.

-

Protein A/G magnetic beads.

-

Buffers for cell lysis, washing, and elution.

-

Primers for qPCR targeting the DNA region of interest.

Procedure:

-

Cross-link protein-DNA complexes in living cells by treating with formaldehyde.

-

Lyse the cells and sonicate the chromatin to shear the DNA into small fragments (typically 200-1000 bp).

-

Immunoprecipitate the protein-DNA complexes using an antibody specific to the protein of interest.

-

Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the complexes from the beads and reverse the cross-links to release the DNA.

-

Purify the DNA.

-

Use qPCR to quantify the amount of the specific DNA region of interest that was co-immunoprecipitated with the protein.

Conclusion

This compound is a powerful small molecule for enhancing the expression of pluripotency-associated genes. Its well-defined mechanism of action, centered on the OCT4-HOXB4 axis, provides a targeted approach to improving cellular reprogramming efficiency. The protocols outlined in this guide offer a framework for researchers to utilize this compound effectively in their studies of pluripotency and regenerative medicine. The continued investigation into this compound and similar compounds holds significant promise for advancing the development of cell-based therapies.

References

OAC1: A Potent Activator of the OCT-4 Promoter for Cellular Reprogramming and Stem Cell Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octamer-binding transcription factor 4 (OCT-4), a pivotal regulator of pluripotency, is a cornerstone in stem cell biology and regenerative medicine. The ability to modulate its expression is of paramount importance for enhancing the efficiency of induced pluripotent stem cell (iPSC) generation and for the directed differentiation of stem cells. This technical guide provides a comprehensive overview of the small molecule OAC1 (Oct4-Activating Compound 1), a potent activator of the OCT-4 promoter. We delve into the molecular mechanisms, present key quantitative data, provide detailed experimental protocols for studying its activity, and visualize the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of stem cell biology, drug discovery, and regenerative medicine.

Introduction to this compound

This compound is a small molecule identified through high-throughput screening for its ability to activate the promoter of the POU5F1 gene, which encodes the OCT-4 protein.[1][2] It has been demonstrated to enhance the efficiency and accelerate the process of reprogramming somatic cells into iPSCs when used in combination with the canonical Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC).[1][3] this compound's mechanism of action involves the upregulation of the endogenous pluripotency network, making it a valuable tool for both basic research and potential therapeutic applications.

Molecular Mechanism of this compound

This compound-mediated activation of the OCT-4 promoter is a multi-faceted process that involves the upregulation of key developmental regulators. The primary mechanism identified is the upregulation of Homeobox B4 (HOXB4) expression. HOXB4, a transcription factor known for its role in hematopoietic stem cell expansion, subsequently activates the OCT-4 promoter. This action initiates a positive feedback loop by increasing the expression of the core pluripotency transcription factors: OCT-4, SOX2, and NANOG.[1] Furthermore, this compound has been shown to increase the expression of TET1, an enzyme involved in DNA demethylation, suggesting an epigenetic component to its mechanism of action.[1] Notably, this compound's activity appears to be independent of the p53-p21 pathway and the Wnt/β-catenin signaling pathway, two common pathways targeted by other reprogramming-enhancing small molecules.[1] The direct molecular target of this compound has not yet been fully elucidated.

Quantitative Data on this compound Activity

The following tables summarize the quantitative effects of this compound on OCT-4 promoter activity and endogenous gene expression, as derived from key publications.

Table 1: Dose-Dependent Activation of OCT-4 Promoter by this compound

This table presents the fold change in luciferase activity from an OCT-4 promoter-reporter assay in response to varying concentrations of this compound after a 48-hour treatment. The data is adapted from graphical representations in Li et al., 2012.

| This compound Concentration | Fold Change in Luciferase Activity (vs. Vehicle) |

| 50 nM | ~2.5 |

| 100 nM | ~4.0 |

| 500 nM | ~6.5 |

| 1 µM | ~7.0 |

Table 2: Time-Course of OCT-4 Promoter Activation by this compound

This table illustrates the fold change in luciferase activity from an OCT-4 promoter-reporter assay at different time points with a constant this compound concentration of 1 µM. The data is adapted from graphical representations in Li et al., 2012.

| Time (Days) | Fold Change in Luciferase Activity (vs. Vehicle) |

| 2 | ~7.0 |

| 4 | ~8.5 |

| 6 | ~8.5 |

| 7 | ~8.0 |

Table 3: Effect of this compound on Endogenous Pluripotency Gene Expression

This table qualitatively summarizes the findings from RT-PCR analysis on the expression of key endogenous pluripotency genes following treatment with 1 µM this compound for 48 hours, as reported by Li et al., 2012.

| Gene | Effect of this compound Treatment |

| OCT-4 | Upregulated |

| SOX2 | Upregulated |

| NANOG | Upregulated |

| TET1 | Upregulated |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's function.

Caption: this compound Signaling Pathway leading to OCT-4 activation.

Caption: Workflow for assessing this compound activity.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound. These are generalized methods and should be optimized for specific cell types and experimental conditions.

Luciferase Reporter Assay for OCT-4 Promoter Activation

Objective: To quantify the effect of this compound on the transcriptional activity of the OCT-4 promoter.

Materials:

-

HEK293T or other suitable host cell line

-

pGL3-OCT4-promoter-luciferase reporter vector

-

pRL-TK Renilla luciferase control vector (for normalization)

-

Lipofectamine 3000 or other transfection reagent

-

This compound (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well and culture overnight.

-

Transfection: Co-transfect the cells with the pGL3-OCT4-promoter-luciferase reporter vector (100 ng/well) and the pRL-TK Renilla luciferase control vector (10 ng/well) using Lipofectamine 3000 according to the manufacturer's protocol.

-

This compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 50 nM, 100 nM, 500 nM, 1 µM). A vehicle control (DMSO) should be included.

-

Incubation: Incubate the cells for the desired time period (e.g., 48 hours for dose-response, or for various time points for a time-course experiment).

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in activity relative to the vehicle control.

Quantitative Reverse Transcription PCR (qRT-PCR) for Endogenous Gene Expression

Objective: To measure the effect of this compound on the mRNA levels of endogenous OCT-4 and other pluripotency-related genes.

Materials:

-

Human or mouse fibroblast cell line

-

This compound (dissolved in DMSO)

-

RNeasy Mini Kit or similar for RNA extraction

-

High-Capacity cDNA Reverse Transcription Kit

-

SYBR Green PCR Master Mix

-

qRT-PCR instrument

-

Primers for OCT-4, SOX2, NANOG, TET1, and a housekeeping gene (e.g., GAPDH or ACTB)

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with 1 µM this compound or vehicle (DMSO) for 48 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using the RNeasy Mini Kit according to the manufacturer's protocol. Quantify the RNA and assess its purity.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using the High-Capacity cDNA Reverse Transcription Kit.

-

qPCR: Set up the qPCR reactions in triplicate using SYBR Green PCR Master Mix, cDNA template, and the appropriate forward and reverse primers.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated controls.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if a specific transcription factor (e.g., HOXB4 or OCT4) binds to the promoter region of a target gene in response to this compound treatment.

Materials:

-

Cell line of interest

-

This compound (dissolved in DMSO)

-

Formaldehyde (37%)

-

Glycine

-

ChIP lysis buffer, dilution buffer, wash buffers, and elution buffer

-

Antibody specific to the transcription factor of interest (and a negative control IgG)

-

Protein A/G magnetic beads

-

RNase A and Proteinase K

-

PCR purification kit

-

Primers for the target promoter region and a negative control region

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound as desired. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with the specific antibody or control IgG.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a PCR purification kit.

-

Analysis: Use the purified DNA as a template for qPCR with primers specific to the target promoter region to quantify the enrichment.

Conclusion

This compound represents a significant advancement in the chemical toolbox for stem cell research and regenerative medicine. Its ability to robustly activate the OCT-4 promoter through the HOXB4-mediated upregulation of the core pluripotency network provides a powerful method for enhancing cellular reprogramming and studying the mechanisms of pluripotency. The data and protocols presented in this guide offer a solid foundation for researchers to incorporate this compound into their experimental workflows, paving the way for new discoveries and potential therapeutic strategies. Further investigation into the direct molecular target of this compound will undoubtedly provide deeper insights into its mechanism of action and open new avenues for the development of next-generation pluripotency-inducing compounds.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to OAC1 (Oct4-Activating Compound 1)

Executive Summary

This compound (Oct4-Activating Compound 1) is a small molecule identified through high-throughput screening that enhances the efficiency of induced pluripotent stem cell (iPSC) reprogramming.[1] It functions by activating the promoters of key pluripotency transcription factors, Oct4 and Nanog.[1] This activation leads to an upregulation of the endogenous Oct4-Nanog-Sox2 transcriptional triad and the DNA demethylation-associated gene, Tet1.[1] Notably, this compound's mechanism is independent of the commonly implicated p53-p21 and Wnt-β-catenin signaling pathways.[1] The application of this compound in reprogramming protocols accelerates the process and increases the yield of iPSC colonies, which exhibit bona fide embryonic stem cell (ESC) morphology, gene expression patterns, and developmental potential.[1]

Discovery of this compound

This compound was discovered through a cell-based high-throughput screening of chemical libraries designed to identify compounds that could activate the Oct4 promoter.[1] The screening utilized a reporter cell line with the luciferase gene under the control of the Oct4 promoter.

High-Throughput Screening Workflow

The initial screening process involved the following key steps:

Caption: Workflow for the discovery of this compound.

Chemical Properties of this compound and Its Analogs

This compound and its structural analogs, OAC2 and OAC3, are benzamide derivatives containing a pyrrolopyridine core.

| Property | This compound | OAC2 | OAC3 |

| Chemical Name | N-1H-pyrrolo[2,3-c]pyridin-5-ylbenzamide | N-(1H-pyrrolo[2,3-c]pyridin-5-yl)-4-methylbenzamide | N-(1H-pyrrolo[2,3-c]pyridin-5-yl)-4-methoxybenzamide |

| CAS Number | 300586-90-7 | Not available | Not available |

| Molecular Formula | C₁₄H₁₁N₃O | C₁₅H₁₃N₃O | C₁₅H₁₃N₃O₂ |

| Molecular Weight | 237.26 g/mol | 251.29 g/mol | 267.29 g/mol |

| Chemical Structure |

Mechanism of Action and Signaling Pathway

This compound enhances iPSC reprogramming by directly or indirectly activating the promoters of Oct4 and Nanog. This leads to increased expression of the core pluripotency network, including Sox2, and also upregulates Tet1, an enzyme involved in DNA demethylation. This suggests that this compound helps to remodel the epigenetic landscape of somatic cells to a more pluripotent state.

Caption: Proposed signaling pathway of this compound.

Quantitative Data

The following tables summarize the quantitative effects of this compound in key experiments.

Table 5.1: Effect of this compound on Luciferase Reporter Activity

| Reporter Construct | Treatment (1 µM) | Fold Activation (vs. DMSO) |

| Oct4-luciferase | This compound | ~3.5 |

| Nanog-luciferase | This compound | ~2.5 |

| Oct4-luciferase | OAC2 | ~3.0 |

| Nanog-luciferase | OAC2 | ~2.0 |

| Oct4-luciferase | OAC3 | ~3.2 |

| Nanog-luciferase | OAC3 | ~2.2 |

Table 5.2: Enhancement of iPSC Reprogramming Efficiency by this compound

| Treatment | Number of iPSC Colonies (per 5x10⁴ MEFs) |

| 4 Factors (Oct4, Sox2, Klf4, c-Myc) | ~150 |

| 4 Factors + this compound (1 µM) | ~600 |

| 4 Factors + OAC2 (1 µM) | ~550 |

| 4 Factors + OAC3 (1 µM) | ~580 |

Table 5.3: Effect of this compound on Endogenous Gene Expression (qRT-PCR)

| Gene | Treatment (1 µM this compound) | Fold Change in mRNA Expression (vs. DMSO) |

| Oct4 | 24 hours | ~2.0 |

| Nanog | 24 hours | ~1.8 |

| Sox2 | 24 hours | ~1.5 |

| Tet1 | 24 hours | ~2.5 |

Experimental Protocols

Luciferase Reporter Assay

-

Cell Plating: Seed 293T cells in a 24-well plate at a density of 5 x 10⁴ cells per well.

-

Transfection: Co-transfect cells with the Oct4-luciferase or Nanog-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing this compound (or analogs) at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

iPSC Generation from Mouse Embryonic Fibroblasts (MEFs)

-

Viral Transduction: Plate MEFs and transduce with retroviruses expressing the four reprogramming factors (Oct4, Sox2, Klf4, and c-Myc).

-

Compound Addition: Two days post-transduction, re-plate the cells onto a feeder layer of mitotically inactivated MEFs in mouse ESC medium supplemented with either this compound (1 µM) or DMSO.

-

Culture and Monitoring: Culture the cells for 8-12 days, changing the medium every other day. Monitor for the emergence of ESC-like colonies.

-

Colony Counting: On day 10 or 12, fix and stain the plates for alkaline phosphatase activity to identify and count the number of iPSC colonies.

Quantitative Real-Time PCR (qRT-PCR)

-

Cell Treatment and RNA Extraction: Treat MEFs or other target cells with this compound (1 µM) or DMSO for the desired duration (e.g., 24 hours). Extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

PCR Amplification: Perform real-time PCR using gene-specific primers for Oct4, Nanog, Sox2, Tet1, and a housekeeping gene (e.g., GAPDH) for normalization. Use a SYBR Green-based detection method.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the DMSO-treated controls.

Bisulfite Sequencing

-

Genomic DNA Extraction and Bisulfite Conversion: Extract genomic DNA from cells treated with this compound or DMSO. Convert unmethylated cytosines to uracils using a bisulfite conversion kit.

-

PCR Amplification of Target Regions: Amplify the promoter regions of interest (e.g., the Oct4 promoter) from the bisulfite-converted DNA using specific primers designed to amplify both methylated and unmethylated sequences.

-

Cloning and Sequencing: Clone the PCR products into a suitable vector and transform into E. coli. Sequence individual clones to determine the methylation status of each CpG dinucleotide in the amplified region.

-

Data Analysis: Align the sequences and quantify the percentage of methylated CpG sites for each treatment condition.

References

OAC1: A Key Regulator of Stem Cell Self-Renewal and Pluripotency

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The capacity of stem cells to self-renew and differentiate into various cell lineages holds immense promise for regenerative medicine and drug discovery. At the core of this potential lies a complex network of transcription factors that maintain pluripotency. OCT4 (Octamer-binding transcription factor 4), a POU domain transcription factor, is a cornerstone of this network, and its precise regulation is critical for sustaining the undifferentiated state of pluripotent stem cells.[1][2] OAC1 (OCT4-Activating Compound 1) has emerged as a potent small molecule that can modulate stem cell fate by directly targeting the expression of OCT4. This technical guide provides a comprehensive overview of the function of this compound in stem cell self-renewal, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols to study its effects.

Mechanism of Action of this compound

This compound is a cell-permeable small molecule that enhances the expression of the OCT4 gene at the transcriptional level.[1][2] Its primary mechanism involves the activation of the OCT4 gene promoter, leading to an increase in OCT4 mRNA and protein levels.[3] This targeted activation of a master pluripotency regulator triggers a cascade of downstream events that collectively reinforce the self-renewing state of stem cells.

Beyond its direct effect on OCT4, this compound has been shown to upregulate the expression of other key components of the core pluripotency network, including NANOG and SOX2.[2][3][4] These three transcription factors—OCT4, SOX2, and NANOG—form a triad of master regulators that co-occupy the promoters of a vast number of genes essential for pluripotency and self-renewal, often in a positive feedback loop.[3] By activating this core triad, this compound effectively sustains the transcriptional program of undifferentiated stem cells.

Furthermore, this compound has been demonstrated to increase the expression of TET1 (Ten-Eleven Translocation 1), an enzyme involved in the process of DNA demethylation.[2][3][4] TET1 catalyzes the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a crucial step in maintaining a more open chromatin state at pluripotency-associated gene loci, thereby facilitating their expression.[5][6]

This compound in Hematopoietic Stem Cell Expansion

In addition to its role in pluripotent stem cells, this compound has been identified as a valuable tool for the ex vivo expansion of somatic stem cells, particularly hematopoietic stem and progenitor cells (HSPCs). This compound treatment of human cord blood-derived CD34+ cells has been shown to significantly enhance their expansion while preserving their functional capacity, as demonstrated by their ability to repopulate in immunodeficient mice.[1]

The mechanism underlying this effect involves the this compound-mediated activation of OCT4, which in turn upregulates the expression of the homeobox protein HOXB4.[1][4] HOXB4 is a critical regulator of HSC self-renewal, and its ectopic expression is known to drive the expansion of HSCs.[7][8][9] The this compound-OCT4-HOXB4 signaling axis therefore represents a key pathway for promoting the self-renewal of hematopoietic stem cells.[1]

Signaling Pathways and Experimental Workflows

This compound-Mediated Pluripotency Network Activation

The following diagram illustrates the signaling cascade initiated by this compound to reinforce the pluripotency network in stem cells.

References

- 1. Activation of OCT4 enhances ex vivo expansion of human cord blood hematopoietic stem and progenitor cells by regulating HOXB4 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Replacement of Oct4 by Tet1 during iPSC induction reveals an important role of DNA methylation and hydroxymethylation in reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Epigenetic Modulation of Stem Cells in Neurodevelopment: The Role of Methylation and Acetylation [frontiersin.org]

- 7. HOXB4-induced expansion of adult hematopoietic stem cells ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HOXB4's road map to stem cell expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overexpression of HOXB4 in hematopoietic cells causes the selective expansion of more primitive populations in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

OAC1: A Small Molecule Enhancer of Cellular Reprogramming

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The generation of induced pluripotent stem cells (iPSCs) from somatic cells by the ectopic expression of the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc) is a cornerstone of regenerative medicine. However, the low efficiency and slow kinetics of this process remain significant hurdles. Oct4-activating compound 1 (OAC1) is a small molecule that has been identified to enhance the efficiency and accelerate the timeline of cellular reprogramming. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, and detailed experimental protocols for its use.

Core Mechanism of Action

This compound enhances reprogramming efficiency through a multi-faceted mechanism centered on the upregulation of key pluripotency-associated genes. Its action is independent of the p53-p21 pathway and the Wnt-β-catenin signaling pathway, which are common targets for other reprogramming enhancers.[1][2]

The primary mechanism of this compound involves the activation of the promoters of Oct4 and Nanog, two of the master regulators of pluripotency.[1][2] This leads to an increase in the transcription of the core pluripotency network, specifically the Oct4-Nanog-Sox2 triad.[1][2]

Crucially, this compound also upregulates the expression of Tet1 (Ten-eleven translocation 1), a methylcytosine dioxygenase.[1][2] TET1 is a key enzyme in the process of DNA demethylation, an essential step in erasing the epigenetic memory of the somatic cell of origin and establishing a pluripotent epigenetic landscape. The upregulation of TET1 by this compound likely contributes to the epigenetic remodeling required for efficient reprogramming.

In the context of hematopoietic stem cell expansion, this compound has been shown to activate OCT4, which in turn upregulates the expression of HOXB4.[3] While this was not directly demonstrated during iPSC reprogramming, it suggests a potential downstream pathway that could be relevant.

Signaling Pathway

The proposed signaling pathway for this compound in enhancing reprogramming efficiency is illustrated below. This compound initiates a cascade that leads to the transcriptional activation of the core pluripotency network and the epigenetic modifier Tet1.

Quantitative Data on Reprogramming Efficiency

The addition of this compound to the standard four-factor reprogramming cocktail has been shown to significantly increase the efficiency and accelerate the kinetics of iPSC generation.

| Cell Type | This compound Concentration | Treatment Duration | Reprogramming Method | Key Findings | Reference |

| Mouse Embryonic Fibroblasts (MEFs) with Oct4-GFP reporter | 1 µM | 7 days | Retroviral transduction of Oct4, Sox2, Klf4, c-Myc | Approximately a fourfold increase in the number of Oct4-GFP positive colonies at day 8 compared to control. The number of positive colonies at day 5 with this compound was greater than the number in the control at day 8, indicating an accelerated reprogramming timeline. | [4] |

| Human IMR90 Fibroblasts | 1 µM | 2 days | Not applicable (endogenous gene expression analysis) | Activated the expression of endogenous Oct4, Nanog, Sox2, and Tet1. | [1] |

| Mouse Embryonic Fibroblasts (MEFs) | 10 µM | 7 days | Retroviral transduction of Oct4, Sox2, Klf4, c-Myc | Enhanced reprogramming efficiency and accelerated the appearance of iPSC-like colonies. | [3] |

Experimental Protocols

Reprogramming of Mouse Embryonic Fibroblasts (MEFs) with this compound

This protocol is based on the methods described by Li et al. (2012) and general iPSC generation protocols.

Materials:

-

Cells: Mouse embryonic fibroblasts (MEFs) isolated from E13.5 embryos. For quantification of reprogramming efficiency, MEFs from Oct4-GFP reporter mice are recommended.

-

Retroviruses: High-titer retroviruses encoding mouse Oct4, Sox2, Klf4, and c-Myc.

-

Media:

-

MEF Medium: DMEM supplemented with 10% FBS, 1x non-essential amino acids, 1x GlutaMAX, and 1x penicillin/streptomycin.

-

Reprogramming Medium: KnockOut DMEM supplemented with 20% KnockOut Serum Replacement, 1x non-essential amino acids, 1x GlutaMAX, 0.1 mM β-mercaptoethanol, 1000 U/mL LIF (leukemia inhibitory factor), and 1x penicillin/streptomycin.

-

-

Reagents:

-

This compound (stock solution in DMSO)

-

Polybrene

-

0.1% Gelatin solution

-

Trypsin-EDTA

-

-

Plates: 6-well and 10-cm tissue culture plates.

Experimental Workflow:

Procedure:

-

Day -2: Cell Seeding:

-

Coat 6-well plates with 0.1% gelatin for at least 30 minutes at 37°C.

-

Plate 1 x 10^5 MEFs per well in MEF medium.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Day -1: Retroviral Transduction:

-

Aspirate the MEF medium and replace it with fresh MEF medium containing 8 µg/mL polybrene.

-

Add the four retroviruses (Oct4, Sox2, Klf4, c-Myc) to the cells.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Day 0: Re-plating:

-

Two days after transduction, aspirate the virus-containing medium.

-

Wash the cells with PBS and trypsinize.

-

Replate the cells onto new gelatin-coated 10-cm plates in reprogramming medium.

-

-

Day 1-7: this compound Treatment:

-

On the day after re-plating, replace the medium with fresh reprogramming medium containing 1 µM this compound.

-

Change the medium every other day with fresh reprogramming medium containing 1 µM this compound.

-

-

Day 8 Onward: Monitoring and Analysis:

-

From day 8, monitor the plates for the emergence of iPSC-like colonies. If using Oct4-GFP MEFs, colonies will begin to express GFP.

-

Continue to change the medium every other day with reprogramming medium (without this compound).

-

Quantify the number of iPSC colonies (e.g., by counting GFP-positive colonies) at desired time points (e.g., day 8, 12, and 16).

-

Pick and expand individual colonies for further characterization (e.g., alkaline phosphatase staining, immunofluorescence for pluripotency markers, and qPCR for endogenous pluripotency gene expression).

-

Conclusion

This compound is a valuable tool for researchers seeking to improve the efficiency and shorten the timeline of cellular reprogramming. Its unique mechanism of action, centered on the upregulation of the core pluripotency network and the epigenetic modifier Tet1, provides a powerful and targeted approach to overcoming the barriers of somatic cell reprogramming. The data and protocols presented in this guide offer a solid foundation for the successful implementation of this compound in the laboratory. Further research into the direct molecular target of this compound will undoubtedly provide deeper insights into the intricate process of cell fate determination.

References

OAC1 in the Ex Vivo Expansion of Hematopoietic Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ex vivo expansion of hematopoietic stem cells (HSCs) holds immense promise for various therapeutic applications, including bone marrow transplantation and regenerative medicine. A significant challenge in this field is the maintenance of HSC self-renewal and multipotency during culture. Recent advancements have identified small molecules that can modulate key signaling pathways to promote HSC expansion. This technical guide focuses on Oct4-activating compound 1 (OAC1) , a small molecule that has demonstrated a significant capacity to enhance the ex vivo expansion of human cord blood-derived HSCs. This compound functions by activating the expression of the transcription factor OCT4, which in turn upregulates HOXB4, a critical regulator of HSC self-renewal. This guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols, a summary of its effects on HSC expansion, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule identified through high-throughput screening for its ability to activate the promoter of the OCT4 gene.[1] OCT4, a POU domain transcription factor, is a cornerstone of pluripotency in embryonic stem cells. While typically silenced in adult somatic stem cells, its transient reactivation has been shown to promote the self-renewal of HSCs. This compound facilitates the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) and, more importantly for hematopoiesis, enhances the ex vivo expansion of cord blood-derived CD34+ hematopoietic stem and progenitor cells.[1]

Mechanism of Action: The OCT4-HOXB4 Axis

The primary mechanism by which this compound promotes HSC expansion is through the activation of the OCT4-HOXB4 signaling axis. Treatment of human cord blood CD34+ cells with this compound leads to an upregulation of endogenous OCT4 expression.[2] Activated OCT4 then directly or indirectly upregulates the expression of the homeobox protein HOXB4. HOXB4 is a well-established positive regulator of HSC self-renewal. The crucial role of this pathway was demonstrated by the fact that siRNA-mediated knockdown of HOXB4 abrogated the expansive effects of this compound on HSCs.[2] Importantly, this compound-induced OCT4 activation does not lead to teratoma formation in vivo, suggesting a controlled and transient effect on the stem cell state.[2]

Quantitative Effects of this compound on HSC Expansion

Treatment of human cord blood CD34+ cells with this compound in a cytokine-supplemented culture medium results in a significant increase in both the number of phenotypic HSCs and functional hematopoietic progenitor cells.[2] The key quantitative outcomes are summarized in the table below.

| Parameter | Treatment Group | Fold Increase | Reference |

| SCID Repopulating Cells (SRCs) | This compound vs. Day 0 Uncultured CD34+ cells | 3.5-fold | [2] |

| SCID Repopulating Cells (SRCs) | This compound vs. Vehicle Control | 6.3-fold | [2] |

Table 1: Quantitative analysis of the effect of this compound on the expansion of functional hematopoietic stem cells.

Experimental Protocol: Ex Vivo Expansion of Human Cord Blood HSCs with this compound

This protocol is based on the methodology described for the this compound-mediated expansion of human cord blood CD34+ cells.[2]

4.1. Materials

-

Cells: Purified human cord blood CD34+ cells.

-

Base Medium: Serum-free expansion medium (e.g., StemSpan™ SFEM II).

-

Cytokines (Human, Recombinant):

-

Stem Cell Factor (SCF): Final concentration 100 ng/mL.

-

Thrombopoietin (TPO): Final concentration 100 ng/mL.

-

Flt3-Ligand (Flt3L): Final concentration 100 ng/mL.

-

-

This compound Stock Solution: Dissolved in a suitable solvent (e.g., DMSO) to a stock concentration for further dilution.

-

Vehicle Control: The solvent used for this compound (e.g., DMSO).

-

Culture Plates: Standard tissue culture-treated plates.

4.2. Experimental Workflow

4.3. Procedure

-

Cell Seeding: Seed purified human cord blood CD34+ cells in culture plates containing the base medium supplemented with SCF, TPO, and Flt3L at the indicated final concentrations.

-

Treatment: Add this compound to the culture medium at its optimal working concentration. A vehicle control group should be run in parallel.

-

Incubation: Culture the cells for a period of 4 days at 37°C in a humidified incubator with 5% CO2.[2]

-

Cell Harvesting and Analysis: After the incubation period, harvest the cells and perform downstream analyses.

4.4. Downstream Analyses

-

Phenotypic Analysis: Analyze the expression of HSC surface markers (e.g., CD34, CD38-, CD90, CD45RA-) using flow cytometry to determine the number of phenotypic HSCs.

-

In Vitro Progenitor Assays: Perform colony-forming unit (CFU) assays to assess the differentiation potential of the expanded cells into various hematopoietic lineages.

-

In Vivo Repopulation Assays: To evaluate long-term and short-term repopulating ability, transplant the expanded cells into immunodeficient mice (e.g., NSG mice). The number of functional SCID Repopulating Cells (SRCs) can be determined through limiting dilution analysis.[2]

Conclusion and Future Directions

This compound represents a promising small molecule for the ex vivo expansion of human hematopoietic stem cells. Its mechanism of action via the OCT4-HOXB4 axis offers a targeted approach to enhancing HSC self-renewal. The data indicates a significant increase in the number of functional, engraftable HSCs following this compound treatment. Further research should focus on optimizing the culture conditions with this compound, potentially in combination with other small molecules or cytokines, to maximize the expansion of long-term repopulating HSCs. Additionally, exploring the long-term safety and efficacy of this compound-expanded HSCs in preclinical models is a critical next step towards potential clinical translation.

References

OAC1 as an OCT-4 Activator: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on OAC1 (OCT-4-activating compound 1), a small molecule identified as a potent activator of the key pluripotency transcription factor OCT-4. This document details the discovery, mechanism of action, and experimental validation of this compound, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows.

Discovery and Initial Characterization

This compound was identified through a cell-based high-throughput screening of a chemical library designed to find compounds that could activate the OCT-4 gene promoter.[1][2][3][4] The primary screening led to the identification of this compound as a molecule that significantly activated a luciferase reporter gene driven by the human OCT-4 promoter.[4][5] Further characterization revealed that this compound also activates the promoter of Nanog, another critical pluripotency factor, suggesting a coordinated effect on the core transcriptional network of pluripotency.[2][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational research on this compound and its structural analogs, OAC2 and OAC3.

Table 1: Activation of Pluripotency Gene Promoters by this compound and Analogs

| Compound | Target Promoter | Fold Activation (relative to DMSO) | Cell Line |

| This compound | Oct4-luc | ~2.5 | MEF-derived |

| This compound | Nanog-luc | ~2.0 | MEF-derived |

| OAC2 | Oct4-luc | ~2.2 | MEF-derived |

| OAC2 | Nanog-luc | ~1.8 | MEF-derived |

| OAC3 | Oct4-luc | ~2.0 | MEF-derived |

| OAC3 | Nanog-luc | ~1.7 | MEF-derived |

Data extracted from figures in Li et al., PNAS, 2012.

Table 2: Effect of this compound on Induced Pluripotent Stem Cell (iPSC) Generation

| Treatment | Reprogramming Efficiency (%) | Fold Enhancement | Time to Colony Appearance |

| 4 Factors (OSKM) + DMSO | ~0.7 | - | 10-12 days |

| 4 Factors (OSKM) + this compound (1 µM) | ~2.8 | ~4.0 | 7-8 days |

| 4 Factors (OSKM) + OAC2 (1 µM) | Not specified | Enhanced | Accelerated |

| 4 Factors (OSKM) + OAC3 (1 µM) | Not specified | Enhanced | Accelerated |

Data synthesized from the text and figures of Li et al., PNAS, 2012.[5]

Table 3: this compound-induced Upregulation of Endogenous Pluripotency-Associated Genes

| Gene | Fold Change in Expression (this compound vs. DMSO) | Cell Type |

| Oct4 | Increased | Mouse Embryonic Fibroblasts (MEFs) |

| Nanog | Increased | Mouse Embryonic Fibroblasts (MEFs) |

| Sox2 | Increased | Mouse Embryonic Fibroblasts (MEFs) |

| Tet1 | Increased | Mouse Embryonic Fibroblasts (MEFs) |

Qualitative data from RT-PCR analysis in Li et al., PNAS, 2012. Precise fold-change values were not provided in the publication.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows used in its characterization.

References

Methodological & Application

OAC1 Protocol for Enhanced Generation of Induced Pluripotent Stem Cells

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of induced pluripotent stem cells (iPSCs) from somatic cells represents a cornerstone of regenerative medicine and disease modeling. The "OAC1 protocol" is not a standalone method but rather an enhancement of standard reprogramming techniques, primarily those employing the transcription factors Oct4, Sox2, Klf4, and c-Myc (OSKM). This compound, an acronym for Oct4-Activating Compound 1, is a small molecule that significantly improves the efficiency and accelerates the timeline of iPSC generation. This is achieved by activating the gene promoter of Oct4, a master regulator of pluripotency.[1][2] this compound also boosts the transcription of other key pluripotency-associated genes, including Nanog and Sox2, as well as Tet1, which is involved in DNA demethylation.[3]

This document provides detailed application notes and a comprehensive protocol for the generation of iPSCs from human fibroblasts using a lentiviral delivery of OSKM factors, with the addition of this compound to enhance reprogramming efficiency.

Data Presentation

The inclusion of this compound in the reprogramming cocktail leads to a marked increase in the number of iPSC colonies formed. The following table summarizes the quantitative impact of this compound on reprogramming efficiency.

| Treatment Condition | Day of Analysis | Average Number of GFP+ Colonies | Fold Increase in Efficiency |

| 4F (OSKM) | Day 8 | 50 | - |

| 4F (OSKM) + 1µM this compound | Day 8 | 200 | ~4-fold[4] |

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and the experimental procedure, the following diagrams are provided in Graphviz DOT language.

This compound-Enhanced Pluripotency Signaling Pathway

Caption: this compound enhances iPSC generation by activating the Oct4 promoter.

Experimental Workflow for this compound-Enhanced iPSC Generation

Caption: Timeline of this compound-enhanced lentiviral reprogramming of fibroblasts.

Experimental Protocols

This section provides a detailed methodology for the generation of iPSCs from human fibroblasts using a lentiviral approach, enhanced with this compound.

Materials and Reagents

-

Human dermal fibroblasts

-

Fibroblast growth medium (DMEM, 10% FBS, 1x Penicillin-Streptomycin)

-

Lentiviral vectors expressing human OCT4, SOX2, KLF4, and c-MYC

-

Polybrene

-

iPSC medium:

-

DMEM/F12

-

20% KnockOut Serum Replacement (KSR)

-

1 mM L-glutamine

-

0.1 mM Non-Essential Amino Acids (NEAA)

-

0.1 mM β-mercaptoethanol

-

10 ng/mL basic fibroblast growth factor (bFGF)

-

-

This compound (Oct4-Activating Compound 1)

-

Mitomycin-C treated mouse embryonic fibroblasts (MEFs)

-

0.1% Gelatin solution

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture plates and flasks

Protocol

Day -1: Seeding of Human Fibroblasts

-

Culture human fibroblasts in fibroblast growth medium.

-

One day prior to transduction, seed 1 x 10^5 fibroblasts per well of a 6-well plate in fibroblast growth medium.

-

Incubate overnight at 37°C, 5% CO2.

Day 0: Lentiviral Transduction

-

Prepare the lentiviral cocktail by mixing the four lentiviruses (OCT4, SOX2, KLF4, c-MYC) in fresh fibroblast growth medium.

-

Add Polybrene to the viral cocktail to a final concentration of 4-8 µg/mL.

-

Aspirate the medium from the fibroblasts and add the virus-containing medium to the cells.

-

Incubate overnight at 37°C, 5% CO2.

Day 1: Media Change

-

The following day, remove the virus-containing medium and replace it with fresh fibroblast growth medium.

Day 2 - Day 8: this compound Treatment

-

On day 2, aspirate the fibroblast medium and switch to iPSC medium.

-

Prepare iPSC medium containing 1µM this compound.

-

Culture the cells in the this compound-containing iPSC medium for 7 days, changing the medium every other day.

Day 6: Replating onto MEF Feeder Layer

-

Coat a 10 cm dish with 0.1% gelatin for at least 1 hour at 37°C.

-

Plate mitomycin-C treated MEFs onto the gelatin-coated dish.

-

On day 6 post-transduction, detach the transduced fibroblasts using 0.25% Trypsin-EDTA.

-

Resuspend the cells in iPSC medium and plate them onto the prepared MEF feeder layer.

Day 9 Onwards: iPSC Colony Formation and Maturation

-

Continue to culture the cells in iPSC medium (without this compound).

-

Change the medium every 1-2 days.

-

Monitor the plates for the emergence of iPSC-like colonies, which typically appear around day 10-21.

~Day 30: Picking and Expansion of iPSC Colonies

-

Once iPSC colonies are well-formed and have clear borders, they can be manually picked.

-

Transfer individual colonies to fresh MEF-coated plates for expansion.

-

Expand the iPSC lines and perform characterization assays (e.g., pluripotency marker expression, karyotyping, and differentiation potential).

The incorporation of the small molecule this compound into standard lentiviral reprogramming protocols offers a simple and effective way to significantly enhance the efficiency and accelerate the generation of human iPSCs. This improved methodology can be of great benefit to researchers in basic science, disease modeling, and for those working towards the clinical application of iPSCs.

References

Application Notes and Protocols for OAC1 Treatment in Mouse Embryonic Fibroblast (MEF) Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of OAC1 (Oct-4 Activating Compound 1) for the culture of mouse embryonic fibroblasts (MEFs). This compound is a small molecule known to activate the expression of the pluripotency-associated transcription factor Oct-4.

Introduction

Mouse embryonic fibroblasts are a fundamental tool in biomedical research, serving as feeder cells in embryonic stem cell culture and as a model system for studying cellular processes such as proliferation, differentiation, and senescence. This compound has emerged as a valuable chemical tool for modulating cellular phenotypes, particularly in the context of cellular reprogramming. It functions by activating the Oct4 and Nanog promoters, thereby enhancing the generation of induced pluripotent stem cells (iPSCs).[1][2] this compound facilitates this by increasing the transcription of the Oct4-Nanog-Sox2 triad and TET1, a key enzyme involved in DNA demethylation.[1] Understanding the optimal concentration of this compound is critical to harness its benefits while avoiding potential cytotoxicity.

Quantitative Data Summary

The optimal concentration of this compound for MEF culture is context-dependent, with a balance between efficacy and toxicity. The following table summarizes the observed effects of different this compound concentrations on fibroblast viability and proliferation.

| This compound Concentration | Cell Type | Duration of Treatment | Observed Effect | Reference |

| 1 µM | Mouse & Bovine Fibroblasts | 2, 4, and 6 days | Non-toxic | [3] |

| 1.5 µM | Mouse & Bovine Fibroblasts | 2, 4, and 6 days | Non-toxic | [3] |

| 3 µM | Mouse & Bovine Fibroblasts | 2, 4, and 6 days | Non-toxic | [3] |

| 6 µM | Mouse & Bovine Fibroblasts | 6 days | Toxic, reduced cell proliferation | [3] |

| 8 µM | Mouse & Bovine Fibroblasts | 6 days | Toxic, reduced cell proliferation | [3] |

| 10 µM | Mouse & Bovine Fibroblasts | 6 days | Toxic, reduced cell proliferation | [3] |

| 12 µM | Mouse & Bovine Fibroblasts | 6 days | Toxic, reduced cell proliferation | [3] |

| 10 µM | Mouse Embryonic Fibroblasts | 7 days | Enhanced iPSC generation | [1] |

Note: The seemingly contradictory finding of 10 µM this compound being effective for iPSC generation while also showing toxicity in a standard proliferation assay highlights the importance of the experimental context. For short-term treatments aimed at inducing specific cellular changes like reprogramming, higher concentrations may be tolerated and effective. However, for routine culture, lower, non-toxic concentrations are recommended.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using MTT Assay

This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your specific MEF line and experimental conditions using a colorimetric MTT assay to measure cell viability.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture MEFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot a dose-response curve with this compound concentration on the x-axis and cell viability (%) on the y-axis to determine the optimal non-toxic concentration range.

-

Protocol 2: General MEF Culture with this compound Supplementation

This protocol describes the routine culture of MEFs with a non-toxic concentration of this compound as determined by the previous protocol.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs)

-

Complete MEF culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Cell culture flasks or plates

Procedure:

-

Prepare this compound-supplemented Medium:

-

Based on the results from Protocol 1, determine the desired final concentration of this compound (e.g., 1.5 µM).

-

Add the appropriate volume of this compound stock solution to the complete MEF culture medium. Ensure the final concentration of DMSO is below 0.1% to avoid solvent toxicity.

-

-

Cell Culture:

-

Thaw or passage MEFs as per standard laboratory protocols.

-

Seed the MEFs in the desired culture vessel with the this compound-supplemented medium.

-

Incubate the cells at 37°C in a humidified 5% CO2 incubator.

-

Change the medium every 2-3 days with fresh this compound-supplemented medium.

-

Monitor the cells regularly for changes in morphology and confluency.

-

Visualizations

This compound Signaling Pathway

Caption: this compound signaling pathway in fibroblasts.

Experimental Workflow for Optimal this compound Concentration Determination

Caption: Workflow for determining optimal this compound concentration.

References

Application Notes and Protocols for OAC1 Treatment in Human CD34+ Cell Expansion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs), identified by the surface marker CD34, is a critical process for various clinical applications, including hematopoietic stem cell transplantation, gene therapy, and drug screening. OAC1, an OCT4-activating compound, has emerged as a promising small molecule for enhancing the expansion of these cells. This compound functions by activating the transcription factor OCT4, which in turn upregulates the expression of HOXB4, a key regulator of hematopoietic stem cell self-renewal.[1][2] This document provides detailed application notes and protocols for the use of this compound in the expansion of human CD34+ cells.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on the expansion of human cord blood-derived CD34+ cells. The optimal concentration of this compound for ex vivo HSC expansion has been reported to be 500 nM with a 4-day treatment duration.

Table 1: Effect of this compound on the Expansion of Hematopoietic Stem and Progenitor Cell Populations

| Cell Population | Treatment Group | Fold Increase vs. Day 0 | Fold Increase vs. Vehicle Control | Reference |

| SCID Repopulating Cells (SRCs) | This compound (500 nM, 4 days) | 3.5 | 6.3 | [1] |

| Phenotypic HSCs (Lin-CD34+CD38-CD45RA-CD90+CD49f+) | This compound (500 nM, 4 days) | Significant Increase | - | [1] |

| Hematopoietic Progenitor Cells (HPCs) | This compound (500 nM, 4 days) | Enhanced Expansion | - | [1] |

Note: The fold increase values are based on specific experimental conditions and may vary depending on the cell source, basal media, and cytokine cocktail used.

Signaling Pathway

This compound-mediated expansion of human CD34+ cells is primarily driven by the activation of the OCT4-HOXB4 signaling axis. This compound activates the transcription factor OCT4, leading to its increased expression. OCT4 then binds to the promoter region of the HOXB4 gene, upregulating its expression. HOXB4 is a critical transcription factor that promotes the self-renewal of hematopoietic stem cells.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution : this compound is typically supplied as a powder. To prepare a stock solution, dissolve the compound in sterile dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

-

Storage : Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Thawing of Cryopreserved Human CD34+ Cells

-

Preparation : Pre-warm the recommended culture medium to 37°C in a water bath.

-

Thawing : Quickly thaw the cryovial of CD34+ cells in a 37°C water bath until a small ice crystal remains.

-

Washing : Transfer the thawed cells to a sterile 15 mL conical tube. Slowly add pre-warmed culture medium dropwise to the cell suspension while gently swirling the tube. This helps to gradually reduce the concentration of the cryoprotectant.

-

Centrifugation : Centrifuge the cell suspension at 300 x g for 10 minutes at room temperature.

-

Resuspension : Carefully aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed culture medium.

-

Cell Counting : Determine the viable cell count using a hemocytometer and trypan blue exclusion.

Protocol 3: Ex Vivo Expansion of Human CD34+ Cells with this compound

-

Cell Seeding : Seed the thawed human CD34+ cells in a suitable culture vessel (e.g., 24-well plate) at a density of 5 x 10^4 cells/mL in serum-free expansion medium.

-

Culture Medium : A recommended basal medium is StemSpan™ SFEM II or a similar serum-free medium designed for hematopoietic cell expansion. Supplement the basal medium with a cytokine cocktail, for example:

-

Stem Cell Factor (SCF): 100 ng/mL

-

Thrombopoietin (TPO): 100 ng/mL

-

Flt3-Ligand (Flt3L): 100 ng/mL

-

-

This compound Treatment :

-

Prepare a working solution of this compound by diluting the 10 mM stock solution in the prepared culture medium to a final concentration of 500 nM. Ensure the final DMSO concentration in the culture does not exceed 0.1%.

-

Add the this compound-containing medium to the cells.

-

For the vehicle control group, add the same volume of medium containing an equivalent concentration of DMSO without this compound.

-

-

Incubation : Culture the cells at 37°C in a humidified incubator with 5% CO2 for 4 days.

-

Cell Harvesting and Analysis : After the 4-day culture period, harvest the cells for analysis. This can include:

-

Total Nucleated Cell (TNC) count.

-

Flow cytometry analysis to determine the percentage and absolute number of CD34+ cells and various subpopulations (e.g., CD34+CD38-, Lin-CD34+CD38-CD45RA-CD90+CD49f+).

-

Colony-forming unit (CFU) assays to assess the functionality of hematopoietic progenitors.

-

Experimental Workflow

The following diagram outlines the general workflow for the ex vivo expansion and analysis of human CD34+ cells treated with this compound.

Flow Cytometry Gating Strategy

A general gating strategy for the analysis of expanded CD34+ cells is crucial for accurate quantification. The ISHAGE (International Society of Hematotherapy and Graft Engineering) guidelines provide a standardized approach.

Disclaimer: These protocols and application notes are intended for research use only and should be adapted to specific experimental needs and laboratory conditions. It is recommended to perform initial optimization experiments to determine the ideal conditions for your specific cell source and culture system.

References

- 1. Activation of OCT4 enhances ex vivo expansion of human cord blood hematopoietic stem and progenitor cells by regulating HOXB4 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of OCT4 enhances ex vivo expansion of human cord blood hematopoietic stem and progenitor cells by regulating HOXB4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing OAC1 Stock Solution for Cell Culture Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

OAC1 (Oct4-activating compound 1) is a small molecule that has been identified as an activator of the Oct4 gene promoter.[1][2][3] Oct4 is a key transcription factor involved in maintaining pluripotency and in the reprogramming of somatic cells to induced pluripotent stem cells (iPSCs).[1][4] this compound has been shown to enhance the efficiency of iPSC generation by activating both Oct4 and Nanog promoter-driven luciferase reporter genes.[2][5][6] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments, along with information on its mechanism of action and storage.

Chemical Properties and Solubility

This compound, with the chemical name N-1H-pyrrolo[2,3-c]pyridin-5-yl-benzamide, is a crystalline solid.[1] Its molecular formula is C14H11N3O and it has a molecular weight of 237.26 g/mol .[6][7]

Table 1: this compound Properties and Solubility

| Property | Value | Source |

| CAS Number | 300586-90-7 | [1] |

| Molecular Formula | C14H11N3O | [1][3][6] |

| Molecular Weight | 237.26 g/mol | [6][7] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1][3] |

| Solubility in DMSO | ≥ 9.9 mg/mL | [6] |

| 23.7 mg/mL (99.89 mM) | [7] | |

| 47 mg/mL (198.09 mM) | [2] | |

| Solubility in Ethanol | 23.7 mg/mL (99.89 mM) | [7] |

Note: Solubility may vary slightly between batches. It is recommended to use fresh, moisture-free DMSO for optimal dissolution.[2]

Mechanism of Action

This compound enhances reprogramming efficiency by activating the transcription of key pluripotency genes. It specifically targets the promoters of Oct4 and Nanog, leading to their increased expression.[2][5][6] This, in turn, can accelerate the process of converting somatic cells into iPSCs when used in conjunction with other reprogramming factors like Sox2, Klf4, and c-Myc.[1][2]

Caption: this compound signaling pathway in cellular reprogramming.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 237.26 g/mol x 1000 mg/g = 2.37 mg

-

-

Weigh this compound:

-

Carefully weigh out 2.37 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder.

-

-

Dissolve this compound:

-

Aliquot and Store:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9]

-

Store the aliquots at -20°C or -80°C.

-

Table 2: Stock Solution Storage Recommendations

| Storage Temperature | Duration | Source |

| -20°C | Up to 1 year | [8] |

| -80°C | Up to 2 years | [8] |

Note: For long-term storage, -80°C is recommended. Once thawed, use the solution promptly and avoid repeated freeze-thaw cycles.[9]

Caption: Workflow for preparing this compound stock solution.

Working Solution Preparation

For cell culture experiments, the this compound stock solution needs to be diluted to the final working concentration in the culture medium. A typical working concentration for enhancing reprogramming efficiency is approximately 1 µM.[1][2][5]

Procedure:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilute the stock solution in cell culture medium to the desired final concentration. For a 1 µM working solution from a 10 mM stock, a 1:10,000 dilution is required (e.g., add 1 µL of 10 mM this compound to 10 mL of culture medium).

-

Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid cytotoxicity.

-

Mix the working solution thoroughly before adding it to the cells.

Safety Precautions